

# Ferrous Gluconate Dihydrate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ferrous gluconate dihydrate

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This technical guide provides an in-depth overview of the core chemical properties of **ferrous gluconate dihydrate**, a widely used iron supplement. The information is curated to support research, scientific analysis, and drug development activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

## Physicochemical Properties

**Ferrous gluconate dihydrate** is the iron(II) salt of gluconic acid. It is a yellowish-grey or pale greenish-yellow powder or granules with a slight odor resembling burnt sugar.<sup>[1]</sup> It is commonly used to treat or prevent iron deficiency anemia due to its high bioavailability.

## General Properties

Property	Value	Reference
Chemical Formula	$C_{12}H_{22}FeO_{14} \cdot 2H_2O$	[2]
Molecular Weight	482.17 g/mol	[3]
Appearance	Yellowish-grey or pale greenish-yellow powder or granules	[1][4]
Odor	Slight caramel odor	[4][5]

## Thermal Properties

Property	Value	Reference
Melting Point	188 °C (decomposes)	[1][4][5][6][7]

## Solubility Profile

Solvent	Solubility	Reference
Water (20 °C)	8.5 g in 100 cm <sup>3</sup>	[4]
Water (25 °C)	250 g/L	[8]
Warm Water	1 g in 10 mL (with slight heating)	[1][6][7]
Water (100 °C)	1 g in 1.3 mL	[1][7]
Ethanol	Insoluble/Practically insoluble	[1][4][6]
Glycerin	Soluble	[5]

## Stability and Reactivity

**Ferrous gluconate dihydrate** is stable under normal conditions but is sensitive to light, moisture, and air.[4][7][9] The ferrous ion ( $\text{Fe}^{2+}$ ) can be oxidized to the ferric ion ( $\text{Fe}^{3+}$ ), especially in aqueous solutions and at higher pH.[4][7][9] This oxidation is accelerated by heat and light.[9] Aqueous solutions can be stabilized by the addition of glucose or by buffering to a pH of 3.5 to 4.5 with a citrate buffer.[7] The compound is hygroscopic and can absorb moisture from the air, which can promote oxidation.[9]

Incompatible Materials: Strong oxidizing agents.[10]

Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes, including carbon monoxide, carbon dioxide, and iron oxides.[10][11]

## pH and Crystal Structure

Property	Value	Reference
pH (10% aqueous solution)	4.0 - 5.5	[7][8]
Crystal System (Dihydrate)	Monoclinic	[12]
Space Group (Dihydrate)	I2	[12]
Crystal System (Anhydrous)	Triclinic	[12]
Space Group (Anhydrous)	P1	[12]

## Experimental Protocols

### Determination of Melting Point

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered **ferrous gluconate dihydrate** is introduced into a capillary tube, which is then sealed at one end.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
- Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For **ferrous gluconate dihydrate**, decomposition is observed at the melting point.[7]

### Solubility Determination

Methodology: Equilibrium Solubility Method

- Preparation of Saturated Solution: An excess amount of **ferrous gluconate dihydrate** is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

- **Sample Collection and Analysis:** A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and then diluted. The concentration of ferrous gluconate in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or atomic absorption spectroscopy.[\[13\]](#)
- **Calculation:** The solubility is calculated from the concentration of the saturated solution.

## Assay for Ferrous and Ferric Iron

Methodology: Redox Titration

### A. Determination of Ferrous Iron:

- **Sample Preparation:** Accurately weigh about 1.5 g of ferrous gluconate and dissolve it in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.[\[1\]](#)
- **Reduction of any Ferric Iron (optional but recommended for total ferrous assay):** Add 250 mg of zinc dust to the flask, stopper it, and allow it to stand at room temperature for 20 minutes, or until the solution becomes colorless.[\[5\]](#)
- **Filtration:** Filter the solution through a crucible containing a thin layer of zinc dust. Wash the crucible and its contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water.[\[5\]](#)
- **Titration:** Add an indicator (e.g., orthophenanthroline TS) to the filtrate and immediately titrate with a standardized 0.1 N ceric sulfate solution until the endpoint is reached (color change).[\[1\]](#)
- **Calculation:** The ferrous iron content is calculated from the volume of titrant used. Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of  $C_{12}H_{22}FeO_{14}$ .[\[5\]](#)

### B. Limit of Ferric Iron:

- **Sample Preparation:** Accurately weigh about 5 g of ferrous gluconate, dissolve it in a mixture of 100 mL of water and 10 mL of hydrochloric acid. Add 3 g of potassium iodide.[\[5\]](#)
- **Reaction:** Shake the solution and let it stand in the dark for 5 minutes.[\[5\]](#)

- Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution, adding starch indicator as the endpoint is approached.[5]
- Calculation: The ferric iron content is calculated from the volume of titrant used. Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[5]

## Thermal Analysis

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

- Apparatus: A calibrated TGA or DSC instrument is used.
- Sample Preparation: A small, accurately weighed sample of **ferrous gluconate dihydrate** is placed in an appropriate sample pan (e.g., aluminum).
- Procedure: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[14]
- Data Acquisition:
  - TGA: Measures the change in mass of the sample as a function of temperature, indicating dehydration and decomposition events.
  - DSC: Measures the heat flow into or out of the sample as a function of temperature, identifying endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) transitions.[15]

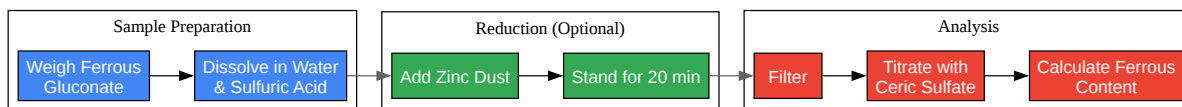
## Hygroscopicity Testing

Methodology: Gravimetric Sorption Analysis

- Sample Preparation: A pre-weighed sample of **ferrous gluconate dihydrate** is placed in a controlled humidity chamber.
- Procedure: The sample is exposed to a specific relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).[6]
- Measurement: The change in mass of the sample due to moisture absorption is measured.

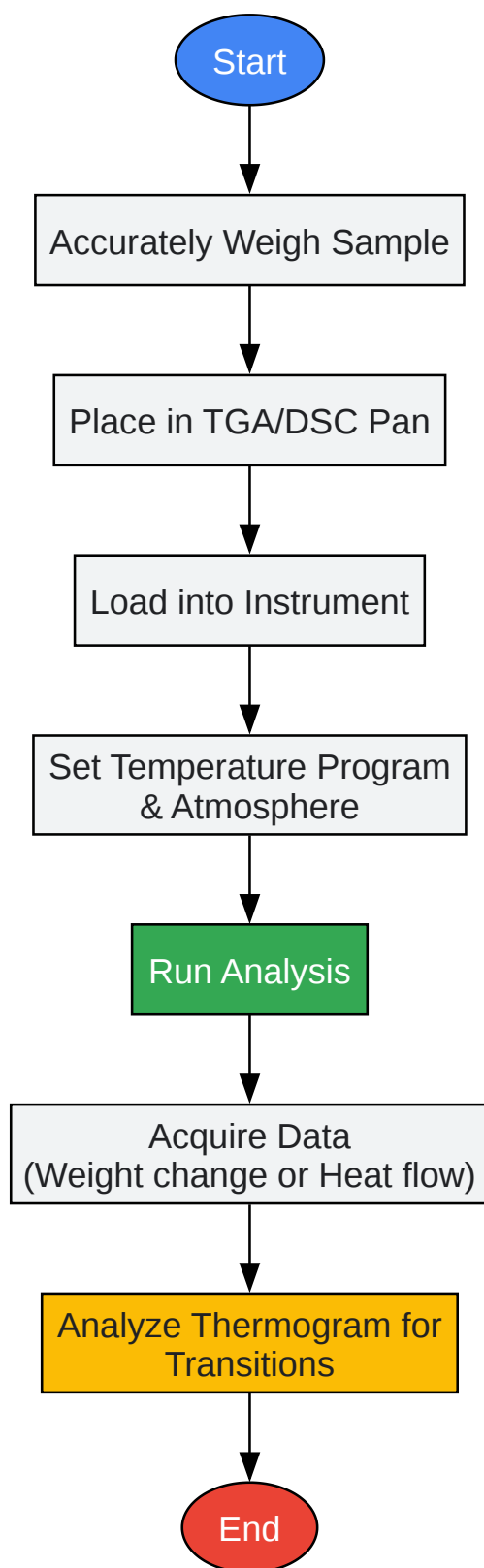
- Classification: The hygroscopicity is classified based on the percentage of weight gain.

## Visualizations



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Caption: Workflow for the assay of ferrous iron in **ferrous gluconate dihydrate**.



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Caption: General workflow for thermal analysis (TGA/DSC).

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